molecular formula C18H16N6O B11028655 N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11028655
M. Wt: 332.4 g/mol
InChI Key: KGCSZZIZUPQPBN-UHFFFAOYSA-N
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Description

N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(PYRIDIN-4-YL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of benzodiazole, pyridine, and pyrazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

Molecular Formula

C18H16N6O

Molecular Weight

332.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-pyridin-4-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16N6O/c25-18(16-11-15(23-24-16)12-5-8-19-9-6-12)20-10-7-17-21-13-3-1-2-4-14(13)22-17/h1-6,8-9,11H,7,10H2,(H,20,25)(H,21,22)(H,23,24)

InChI Key

KGCSZZIZUPQPBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC(=NN3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(PYRIDIN-4-YL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole moiety, followed by the introduction of the ethyl linker and the pyridine ring. The final step involves the formation of the pyrazole ring and the carboxamide group. Reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(PYRIDIN-4-YL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and pyrazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(PYRIDIN-4-YL)-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(PYRIDIN-4-YL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole and pyrazole moieties are known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(PYRIDIN-4-YL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of benzodiazole, pyridine, and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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